molecular formula C11H11NO B1415078 1-(7-Methyl-1h-indol-3-yl)ethanone CAS No. 278180-95-3

1-(7-Methyl-1h-indol-3-yl)ethanone

Cat. No. B1415078
CAS RN: 278180-95-3
M. Wt: 173.21 g/mol
InChI Key: LJRVPYJAWOKMGL-UHFFFAOYSA-N
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Description

“1-(7-Methyl-1h-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English .


Synthesis Analysis

The synthesis of similar compounds has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This method provides rapid entry to a range of indoxyl derivatives in good yield .


Molecular Structure Analysis

The molecular structure of “1-(7-Methyl-1h-indol-3-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(7-Methyl-1h-indol-3-yl)ethanone” include a molecular weight of 173.21 . The compound is a solid at room temperature .

Scientific Research Applications

Tubulin Polymerization Inhibition

Compounds derived from 1-(7-Methyl-1h-indol-3-yl)ethanone have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. For instance, certain derivatives have shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization in a manner similar to colchicine, suggesting potential as agents for developing tubulin polymerization inhibitors .

Cytotoxic Activities

Derivatives of this compound have demonstrated dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay. This indicates their potential use in cancer treatment by targeting specific cancer cell lines .

Anti-HIV Activity

Indole derivatives, including those related to 1-(7-Methyl-1h-indol-3-yl)ethanone, have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their effectiveness against HIV-1 .

Antitubercular Activity

Compounds derived from indole and pyridine, including those related to the compound , have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as antitubercular agents .

Antibacterial and Antifungal Activities

A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been evaluated for their preliminary in vitro antibacterial and antifungal activities. These studies are crucial for developing new treatments against bacterial and fungal infections .

properties

IUPAC Name

1-(7-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRVPYJAWOKMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652079
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methyl-1h-indol-3-yl)ethanone

CAS RN

278180-95-3
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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